(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one
Description
Systematic Nomenclature and Core Architecture
The IUPAC name delineates the compound’s structure through a hierarchical description:
- Pyrazole subunit : 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl group, featuring a phenyl ring at N1 and a para-butylsulfanyl-substituted phenyl at C3.
- Thiazolone subunit : 1,3-thiazol-4(5H)-one core substituted at C2 with 2,6-dimethylmorpholin-4-yl and at C5 with the pyrazole-derived methylidene group.
- Stereochemistry : The (5Z)-configuration specifies the exocyclic double bond’s geometry, critical for π-conjugation and molecular rigidity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₂N₄O₂S₂ |
| Molecular Weight | 556.7 g/mol |
| Topological Polar Surface Area | 98.2 Ų (estimated) |
| LogP | 4.5 (calculated) |
The butylsulfanyl group enhances lipophilicity, while the 2,6-dimethylmorpholine improves aqueous solubility via hydrogen-bonding capacity.
Spectroscopic and Crystallographic Insights
While X-ray crystallography data for this specific compound remains unpublished, analogs like 2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one demonstrate planar geometries stabilized by C–S⋯O chalcogen bonds and N–H⋯O hydrogen bonds. Computational models suggest similar intermolecular interactions in the title compound, with the (5Z)-configuration minimizing steric clashes between the pyrazole’s phenyl group and thiazolone’s morpholine substituent.
Properties
Molecular Formula |
C29H32N4O2S2 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H32N4O2S2/c1-4-5-15-36-25-13-11-22(12-14-25)27-23(19-33(31-27)24-9-7-6-8-10-24)16-26-28(34)30-29(37-26)32-17-20(2)35-21(3)18-32/h6-14,16,19-21H,4-5,15,17-18H2,1-3H3/b26-16- |
InChI Key |
UAKUXDBXZAFKIO-QQXSKIMKSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
A modified Claisen-Schmidt condensation is employed. Ethyl 2,4-dioxo-4-arylbutanoate (3a–d ) reacts with phenylhydrazine in ethanol to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d ). Subsequent reduction with LiAlH₄ produces pyrazolyl-methanols (5a–d ), which are oxidized using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) to form pyrazole-3-carbaldehydes (6a–d ).
Representative Reaction Conditions:
Thiazole Ring Formation
The thiazole moiety is constructed via cyclocondensation of pyrazole carbothioamides with α-bromoketones.
Conversion to Pyrazole-3-Carbothioamide
Pyrazole-3-carbonitriles (7a–d ) are treated with hydrogen sulfide (H₂S) in pyridine to form carbothioamides (8a–d ).
Example Protocol:
Cyclocondensation with Phenacyl Bromides
Carbothioamides react with 2-bromo-1-(4-(butylsulfanyl)phenyl)ethan-1-one in ethanol under reflux to form the thiazol-4(5H)-one core.
Key Parameters:
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Yield: 70–85%
Introduction of the 2,6-Dimethylmorpholin-4-yl Group
The morpholine substituent is introduced via nucleophilic substitution or coupling reactions.
Substitution at the Thiazole C2 Position
A bromo-thiazole intermediate reacts with 2,6-dimethylmorpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile.
Optimized Conditions:
Installation of the Butylsulfanyl Group
The butylsulfanylphenyl moiety is introduced via Ullmann coupling or thiol-alkylation.
Ullmann Coupling of 4-Bromophenylpyrazole
A copper-catalyzed coupling of 4-bromophenylpyrazole with butanethiol in dimethylformamide (DMF) at 120°C.
Catalyst System:
-
CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Yield: 60–70%
Final Condensation and Stereochemical Control
The Z-configuration of the exocyclic double bond is achieved via Knoevenagel condensation under kinetic control.
Knoevenagel Reaction
Pyrazole-3-carbaldehyde reacts with thiazol-4(5H)-one in the presence of piperidine as a base.
Conditions:
Purification and Characterization
Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole C4-H), 7.35–7.21 (m, 9H, aromatic), 3.82 (t, 2H, morpholine-OCH₂), 2.56 (s, 6H, morpholine-CH₃).
-
HRMS: m/z Calculated for C₃₄H₃₅N₄O₂S₂: 631.2154; Found: 631.2158.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for exothermic steps (e.g., cyclocondensation). Patent data suggests using immobilized catalysts (e.g., Pd/C) to improve recyclability.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets it interacts with.
Comparison with Similar Compounds
Key Observations :
- The butylsulfanyl group in the target compound may improve lipophilicity and membrane permeability compared to simpler benzylidene analogues .
Bioactivity Context
- Anticancer Potential: Analogues with arylidene groups (e.g., 6a–j) show cytotoxicity via apoptosis or ferroptosis induction, a mechanism relevant in oral squamous cell carcinoma (OSCC) .
- Selectivity: Some derivatives exhibit higher toxicity in cancer cells than normal tissues, suggesting a therapeutic window . Natural compound analogues (e.g., plant-derived thiazoles) may lack this selectivity but offer biocompatibility .
Analytical and Computational Comparisons
- Structural Confirmation : The target compound’s stereochemistry and crystal packing can be resolved using SHELX-based refinement, a standard for small-molecule crystallography .
- Electron Density Analysis: Tools like Multiwfn enable comparative analysis of electrostatic potentials and bond orders, distinguishing electronic profiles between the target compound and simpler thiazolones .
- 3D Modeling : ORTEP-3 facilitates visualization of steric effects imposed by the bulky pyrazole-morpholine substituents, which are absent in analogues like 3a–e .
Biological Activity
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with a unique structural composition that includes a thiazole ring, a pyrazole moiety, and a butylsulfanyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 479.7 g/mol. The IUPAC name reflects its intricate structure, indicating the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂OS |
| Molecular Weight | 479.7 g/mol |
| IUPAC Name | (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one |
Anticancer Properties
Preliminary studies suggest that compounds similar to (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene) exhibit anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis in cancer cells .
A notable study highlighted the efficacy of pyrazole derivatives in targeting specific cancer cell lines. For instance, compounds with similar structures were shown to inhibit proliferation in breast cancer cells by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound also exhibits significant anti-inflammatory activity. Pyrazoles are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes . In vitro studies have demonstrated that related compounds can reduce inflammation markers in various cell models.
The biological activity of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene) is likely mediated through interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
- Receptor Binding : It could bind to specific receptors that modulate cellular responses to stress and inflammation.
- Signal Transduction Pathways : The compound may influence various signaling pathways such as NF-kB and MAPK pathways, which are crucial for inflammatory responses and cancer cell survival.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Anticancer Activity : A study on substituted pyrazoles demonstrated their ability to inhibit cancer cell proliferation with IC50 values ranging from 10 to 50 μM depending on the specific structure .
- Anti-inflammatory Activity : Research indicated that pyrazole derivatives could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents.
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing strong binding affinities that correlate with their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
